Globulusin B

Description

Overview of Specialized Metabolites from Eucalyptus globulus

Eucalyptus globulus, commonly known as the Tasmanian Blue Gum, is a rich source of a diverse array of specialized metabolites. nih.gov These are organic compounds that are not directly involved in the normal growth, development, or reproduction of the plant but often play a crucial role in its interaction with the environment. nih.gov The foliage of E. globulus is particularly abundant in these compounds, which primarily include terpenoids and formylated phloroglucinol (B13840) compounds (FPCs). semanticscholar.org

The essential oils of E. globulus are a complex mixture of volatile compounds, with 1,8-cineole (eucalyptol) being the most prominent component. nih.govnih.govderpharmachemica.com Other significant volatile metabolites include α-pinene, p-cymene, limonene, and terpinene-4-ol. nih.govresearchgate.netscholarsresearchlibrary.com Beyond the volatile fraction, E. globulus produces a variety of non-volatile compounds, such as flavonoids, alkaloids, tannins, and triterpenes. researchgate.netijcmas.comglobalscientificjournal.com These compounds contribute to the plant's defense mechanisms and have been the subject of extensive research for their potential biological activities. nih.govresearchgate.net

Within this complex chemical landscape, a specific group of non-volatile compounds known as oleuropeyl glucose esters has been identified. plos.org Globulusin B belongs to this class of molecules. researchgate.net These esters are characterized by a glucose core linked to other chemical moieties, creating intricate and diverse structures. researchgate.netplos.org

Significance of Investigating Complex Glucose Esters in Phytochemistry

The study of complex glucose esters, such as this compound, holds considerable significance in the field of phytochemistry for several reasons. These compounds represent a fascinating area of natural product chemistry due to their structural diversity and the biosynthetic pathways that create them. The esterification of glucose with various organic acids and other molecules leads to a wide array of compounds with potentially unique properties. gerli.comsci-hub.se

Research into these esters helps to elucidate the complex biochemical machinery within plants. The formation of glucose esters involves specific enzymes, such as glucosyltransferases, which catalyze the attachment of acyl groups to the glucose molecule. mdpi.com Understanding these enzymatic processes provides insight into the metabolic capabilities of plants and how they generate such a diverse chemical arsenal.

Furthermore, complex glucose esters are often involved in the plant's defense mechanisms against herbivores and pathogens. gerli.commdpi.com The acyl groups attached to the glucose core can confer biological activity, acting as antifeedants or antimicrobial agents. mdpi.com For instance, in some plants, glucose esters secreted by glandular trichomes have been shown to deter insects. gerli.com Investigating these compounds can therefore lead to the discovery of new, naturally derived bioactive agents. The widespread occurrence of acyl-glucose molecules across the plant kingdom underscores their physiological importance as signaling molecules, UV protectants, and defensive compounds. mdpi.com

Research Rationale for In-depth Studies on this compound

The specific focus on this compound is driven by its unique chemical structure and its presence in a medicinally important plant, Eucalyptus globulus. researchgate.netnih.gov this compound is a glucose ester of oleuropeic acid and gallic acid, a combination that suggests the potential for interesting biological activities. researchgate.net Both oleuropeic acid and gallic acid are known for their own bioactive properties, and their conjugation in a single molecule presents a compelling subject for investigation.

Initial research has indicated that globulusins, including this compound, are potent free radical scavengers, even more so than ascorbic acid. researchgate.net This strong antioxidant potential is a key driver for further research. Additionally, related compounds like Globulusin A have demonstrated anti-inflammatory and antimelanogenic activities, suggesting that this compound may possess a similar spectrum of effects. researchgate.netmedizzine.com

The isolation and structural elucidation of this compound from the leaves and fruits of E. globulus have paved the way for more detailed studies into its chemical and biological properties. researchgate.net The presence of this compound, along with other related glucose esters like Globulusin A and Eucaglobulin, highlights a specific metabolic pathway in Eucalyptus that warrants further exploration. researchgate.netsemanticscholar.org Understanding the biosynthesis, accumulation, and ecological role of this compound can provide valuable insights into the chemical ecology of Eucalyptus and may uncover novel applications for this complex natural product.

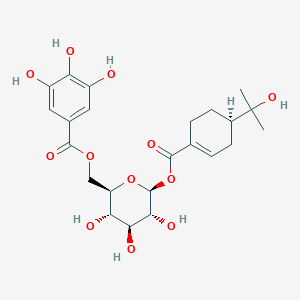

Structure

3D Structure

Properties

Molecular Formula |

C23H30O12 |

|---|---|

Molecular Weight |

498.5 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C23H30O12/c1-23(2,32)12-5-3-10(4-6-12)21(31)35-22-19(29)18(28)17(27)15(34-22)9-33-20(30)11-7-13(24)16(26)14(25)8-11/h3,7-8,12,15,17-19,22,24-29,32H,4-6,9H2,1-2H3/t12-,15+,17+,18-,19+,22-/m0/s1 |

InChI Key |

DLZSLMKHPDKBHG-HAJNWZPMSA-N |

Isomeric SMILES |

CC(C)([C@@H]1CCC(=CC1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O |

Canonical SMILES |

CC(C)(C1CCC(=CC1)C(=O)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O)O |

Synonyms |

globulusin B |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Globulusin B

Distribution within Eucalyptus globulus Tissues

Scientific investigations have confirmed the presence of Globulusin B in specific parts of the Eucalyptus globulus tree, a tall, evergreen species native to southeastern Australia. researchtrends.netwikipedia.org

The leaves of Eucalyptus globulus are a primary source of this compound. researchtrends.netresearchgate.net Studies have consistently detected this compound in leaf extracts. researchtrends.netclockss.org The foliage of this plant contains a diverse array of phytochemicals, and this compound is one of the monoterpene glycosides conjugated with gallic acid found within this complex mixture. researchtrends.netnih.govmdpi.com

In addition to the leaves, this compound has also been successfully identified in the fruits of Eucalyptus globulus. researchtrends.netresearchgate.netuniv-bouira.dz Research involving the analysis of fruit extracts has confirmed its presence, indicating that the distribution of this compound is not limited to the foliar tissues. researchgate.netuniv-bouira.dz

Table 1: Distribution of this compound in Eucalyptus globulus

| Plant Tissue | Presence of this compound | References |

| Foliage (Leaves) | Detected | researchtrends.net, researchgate.net, clockss.org |

| Fruits | Detected | researchtrends.net, researchgate.net, univ-bouira.dz |

Optimized Extraction and Purification Techniques

The isolation of this compound from plant material involves a multi-step process that begins with extraction using appropriate solvents, followed by sophisticated chromatographic techniques for purification.

The initial step in isolating this compound involves extracting the compound from dried and powdered plant material. Methanol (B129727) has been effectively used as a solvent for this purpose. clockss.org Generally, the extraction of phenolic compounds from Eucalyptus globulus leaves employs various solvent systems.

Commonly utilized methods include continuous hot extraction in a Soxhlet apparatus with solvents such as methanol, ethanol, acetone (B3395972), or aqueous mixtures of these solvents. rsc.orgijcmas.comsci-hub.se The choice of solvent is critical, as polar solvents are generally more efficient for extracting phenolic compounds. mdpi.com For instance, studies have shown that methanol and aqueous methanol solutions yield a high recovery of total phenolic content from E. globulus leaves. mdpi.com One study specifically mentioned extracting dried leaves with methanol, which, after concentration, was subjected to further partitioning and purification to yield this compound. clockss.org

Following solvent extraction, crude extracts undergo further purification using chromatographic methods to isolate individual compounds.

Column Chromatography: A widely used technique for the initial fractionation of Eucalyptus extracts is column chromatography using Sephadex LH-20. researchgate.netuniv-bouira.dz This gel filtration medium is effective in separating compounds based on their molecular weight and polarity. univ-bouira.dz Elution is typically performed with a sequence of solvents, such as ethanol, methanol, and aqueous acetone, which separates non-polymeric phenols from higher molecular weight tannins. univ-bouira.dz This step is crucial for simplifying the complex extract before finer purification.

High-Performance Liquid Chromatography (HPLC): For the final purification and identification of this compound, High-Performance Liquid Chromatography (HPLC) is employed. researchgate.netuniv-bouira.dz This technique, often coupled with detectors like a Diode Array Detector (DAD) and Mass Spectrometry (ESI-MS), allows for the precise separation and structural confirmation of compounds. researchgate.netuniv-bouira.dz Specific gradient conditions using solvents like aqueous formic acid and acetonitrile (B52724) are used to achieve high-resolution separation of phenolic glucosides like this compound. univ-bouira.dz The fragmentation patterns observed in MS analysis help confirm the identity of this compound. mdpi.com

Table 2: Summary of Isolation and Purification Techniques for this compound

| Technique | Description | Purpose | References |

| Solvent Extraction | Use of polar solvents like methanol or ethanol/water mixtures with methods such as Soxhlet or maceration. | To extract a crude mixture of compounds, including this compound, from plant material. | ijcmas.com, sci-hub.se, mdpi.com, clockss.org |

| Column Chromatography | Fractionation of the crude extract using a Sephadex LH-20 column with a gradient of solvents. | To separate compounds into fractions based on molecular size and polarity, simplifying the mixture. | researchgate.net, univ-bouira.dz |

| HPLC-DAD-MS | High-resolution separation using a liquid chromatograph coupled with diode array and mass spectrometry detectors. | To achieve final purification, quantification, and structural identification of this compound. | researchgate.net, univ-bouira.dz, mdpi.com |

Structural Elucidation and Characterization of Globulusin B

Chemical Classification and Linkage Analysis as a Glucose Ester

Globulusin B is chemically classified as a glucose ester. researchtrends.net This classification stems from the fact that its constituent parts—a monoterpene acid and a phenolic acid—are linked to a central glucose sugar unit through ester bonds. Specifically, it is a monoterpene glycoside conjugated with gallic acid. mdpi.comsemanticscholar.org The molecule consists of an oleuropeic acid moiety and a gallic acid moiety, which are esterified to a β-D-glucopyranose core. researchtrends.net

The linkage analysis indicates that the oleuropeic acid is attached to the C-1 position of the glucose, while the galloyl group is esterified to the C-6 position of the same glucose unit. This arrangement defines it as a 1,6-disubstituted glucose ester.

Identification of Monomeric and Glycosidic Units

The structural backbone of this compound is composed of three key units: oleuropeic acid, gallic acid, and glucose. researchtrends.net The identification of these components was achieved through a combination of chemical degradation and spectroscopic analysis.

The presence of an oleuropeic acid moiety was confirmed through spectroscopic analysis. researchtrends.net Oleuropeic acid is a monoterpenoid derived from the cyclization of α-terpineol. researchtrends.net Its structure within this compound was identified by characteristic signals in Nuclear Magnetic Resonance (NMR) spectra and through mass spectrometry fragmentation patterns. For instance, a neutral loss of 184 atomic mass units (amu) in mass spectrometry is a characteristic indicator of the oleuropeic acid moiety. researchgate.netuniv-bouira.dz

The gallic acid component was identified by its distinct spectroscopic signatures. rothamsted.ac.uk In mass spectrometry, fragment ions at m/z 169 are indicative of a galloyl moiety. mdpi.comresearchgate.net Further confirmation comes from NMR spectroscopy, where a characteristic singlet in the aromatic region (around δH 7.06) corresponds to the two equivalent protons on the gallic acid ring. rothamsted.ac.uk

Stereochemical Determination and Regioisomeric Comparisons (e.g., Eucaglobulin)

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of this compound's structure. The IUPAC name, [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate, specifies the absolute configuration at each chiral center. nih.gov The oleuropeic acid moiety in this compound possesses the (4R) configuration. researchtrends.netnih.gov

This compound is a regioisomer of another compound found in Eucalyptus, Eucaglobulin. researchtrends.net Both molecules are composed of the same three units: oleuropeic acid, gallic acid, and glucose. researchgate.net The difference lies in the points of attachment of the oleuropeic acid and gallic acid moieties to the glucose core. In this compound, the oleuropeic acid is at C-1 and the gallic acid is at C-6 of the glucose unit. In Eucaglobulin, these positions are swapped. This regioisomerism leads to different chemical and physical properties, although they share the same molecular mass. researchgate.netuniv-bouira.dz

Advanced Spectroscopic and Spectrometric Approaches

The elucidation of this compound's complex structure was heavily reliant on advanced analytical techniques. The structures of Globulusin A and B were determined using 1D and 2D NMR and MS spectroscopic analyses. researchgate.netnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula, C₂₃H₃₀O₁₂. nih.gov Tandem mass spectrometry (MS/MS) provided crucial information about the connectivity of the molecule by analyzing its fragmentation patterns. For example, the fragmentation of this compound shows daughter ions at m/z 313 (indicative of the oleuropeic acid methyl ester group) and m/z 169 (the galloyl moiety). mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR (like COSY, HSQC, and HMBC) experiments were essential. ¹H NMR helped to identify the protons and their immediate environment, while ¹³C NMR identified the carbon skeleton. researchgate.net 2D NMR experiments established the connectivity between protons and carbons, allowing researchers to piece together the fragments and confirm the linkage positions of the oleuropeic acid and gallic acid to the glucose unit. rothamsted.ac.ukresearchgate.net

These sophisticated methods, used in combination, allowed for the unambiguous determination of the complete structure and stereochemistry of this compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) has been pivotal in determining the elemental composition and molecular weight of this compound. The compound has a molecular formula of C₂₃H₃₀O₁₂ and a molecular weight of 498.5 g/mol . dntb.gov.ua

Analysis using electrospray ionization mass spectrometry (ESI-MS) has provided significant insights into the structure of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at an m/z of 497. scielo.brresearchgate.netresearchgate.net The fragmentation pattern of this compound is characterized by several key losses that reveal its constituent parts. A neutral loss of 184 atomic mass units (amu) is consistently observed, which is characteristic of an oleuropeic acid moiety. researchgate.netresearchgate.nettheses.cz

Further fragmentation of the [M-H]⁻ ion yields distinct product ions that have been crucial for identifying the other components of the molecule. Daughter ions are detected at m/z 313 and m/z 169. scielo.brresearchgate.netresearchgate.nettheses.cz The ion at m/z 169 corresponds to a deprotonated gallic acid, while the ion at m/z 313 is attributed to a galloylglucose group. researchgate.nettheses.cz This fragmentation pattern indicates that this compound is a glucose ester of oleuropeic acid and gallic acid. nih.gov

The fragmentation can be summarized as follows:

[M-H]⁻ at m/z 497 : Deprotonated this compound.

Loss of 184 amu : Corresponds to the neutral loss of the oleuropeic acid moiety. researchgate.netresearchgate.net

Fragment ion at m/z 313 : Represents the galloylglucose portion of the molecule. theses.cz

Fragment ion at m/z 169 : Represents the gallic acid moiety. theses.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

The precise structure of this compound, including the connectivity and stereochemistry of its atoms, was definitively established through the use of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Techniques such as ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were employed to assign all proton and carbon signals and to determine the bonding sequence of the molecule. researchgate.net

Detailed ¹H and ¹³C NMR data are presented in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound (Data derived from comprehensive spectroscopic analysis reported in scientific literature)

| Position | Chemical Shift (δ) ppm |

| Galloyl H-2', H-6' | 7.05 (s) |

| Oleuropeoyl H-3 | 5.89 (br s) |

| Glucosyl H-1'' | 5.61 (d, J=8.0 Hz) |

| Glucosyl H-2'' | 4.98 (t, J=8.0 Hz) |

| Glucosyl H-3'' | 5.15 (t, J=8.0 Hz) |

| Glucosyl H-4'' | 3.51 (m) |

| Glucosyl H-5'' | 3.69 (m) |

| Glucosyl H-6''a | 4.50 (dd, J=12.1, 2.0 Hz) |

| Glucosyl H-6''b | 4.35 (dd, J=12.1, 5.5 Hz) |

| Oleuropeoyl H-5ax | 2.25 (m) |

| Oleuropeoyl H-5eq | 2.45 (m) |

| Oleuropeoyl H-6ax | 2.05 (m) |

| Oleuropeoyl H-6eq | 2.15 (m) |

| Oleuropeoyl H-7 | 2.30 (m) |

| Oleuropeoyl H-8 | 1.22 (s) |

| Oleuropeoyl H-9 | 1.20 (s) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data derived from comprehensive spectroscopic analysis reported in scientific literature)

| Position | Chemical Shift (δ) ppm |

| Galloyl C=O | 166.5 |

| Galloyl C-1' | 120.8 |

| Galloyl C-2', C-6' | 109.8 |

| Galloyl C-3', C-5' | 145.9 |

| Galloyl C-4' | 139.5 |

| Oleuropeoyl C=O | 167.5 |

| Oleuropeoyl C-1 | 137.9 |

| Oleuropeoyl C-2 | 128.9 |

| Oleuropeoyl C-4 | 70.8 |

| Oleuropeoyl C-5 | 31.5 |

| Oleuropeoyl C-6 | 29.8 |

| Oleuropeoyl C-7 | 45.6 |

| Oleuropeoyl C-8 | 27.0 |

| Oleuropeoyl C-9 | 26.8 |

| Glucosyl C-1'' | 95.1 |

| Glucosyl C-2'' | 73.5 |

| Glucosyl C-3'' | 78.2 |

| Glucosyl C-4'' | 70.9 |

| Glucosyl C-5'' | 76.8 |

| Glucosyl C-6'' | 63.8 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Further characterization of this compound has been provided by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, which help to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. These include:

A broad band for hydroxyl (-OH) groups from the galloyl and glucose moieties.

Strong absorption bands for carbonyl (C=O) stretching from the ester linkages and the carboxylic acid of the oleuropeic acid moiety.

Bands corresponding to C-O stretching from the esters and alcohol groups.

Absorptions in the aromatic region for the C=C bonds of the galloyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound provides information about its electronic transitions, which are characteristic of the chromophores within the molecule. It has been reported that this compound exhibits a UV absorbance maximum (λmax) at 291 nm. researchgate.net This absorption is primarily due to the electronic transitions within the galloyl moiety, which is a significant chromophore.

Biosynthetic Pathways and Precursor Studies of Globulusin B

Investigation of Oleuropeic Acid Biosynthesis

Oleuropeic acid is a p-menthane-type monoterpenoid carboxylic acid. nih.govhmdb.ca Its biosynthesis is part of the broader terpenoid pathway. While the complete pathway in Eucalyptus is not fully detailed in the literature, studies on the metabolism of related compounds in other organisms provide significant insights.

The biosynthesis is believed to start from geranyl pyrophosphate (GPP), the universal precursor for monoterpenes. researchtrends.net A key intermediate in the formation of many cyclic monoterpenes is α-terpineol. researchtrends.netnih.gov Research on the biotransformation of α-terpineol by the fungus Alternaria alternata and the bacterium Pseudomonas incognita has demonstrated a direct pathway to oleuropeic acid. nih.govrsc.org

This transformation proceeds through several oxidative steps. The initial step is the hydroxylation of α-terpineol to form 7-hydroxy-α-terpineol, which has been identified as a key intermediate. rsc.org Subsequent oxidation of the alcohol group to a carboxylic acid yields oleuropeic acid. nih.govrsc.org In these microbial studies, cytochrome P450 enzymes were confirmed to catalyze these oxidative reactions. rsc.org A similar enzymatic logic is presumed to operate in plants like Eucalyptus.

Table 1: Key Intermediates and Enzymes in a Postulated Oleuropeic Acid Pathway

| Precursor/Intermediate | Enzyme Class (Postulated) | Product |

|---|---|---|

| Geranyl Pyrophosphate (GPP) | Terpene Synthase | α-Terpineol |

| α-Terpineol | Cytochrome P450 Monooxygenase | 7-hydroxy-α-terpineol |

| 7-hydroxy-α-terpineol | Alcohol/Aldehyde Dehydrogenase | Oleuropeic Acid |

This table is based on microbial biotransformation studies and represents a plausible pathway in plants. nih.govrsc.org

Elucidation of Gallic Acid Integration Pathways

Gallic acid, a phenolic acid, serves as the second major precursor for Globulusin B. Its biosynthesis originates from the shikimate pathway, a central route in plants and microorganisms for the production of aromatic amino acids and other phenolic compounds. researchgate.netutu.fi

The consensus is that gallic acid is formed from a late-stage intermediate of the shikimate pathway, most likely 3-dehydroshikimic acid. utu.fi This conversion is catalyzed by the enzyme dehydroshikimate dehydrogenase (DSDG), which directly aromatizes the ring. utu.fi

For its integration into more complex molecules like hydrolyzable tannins and this compound, gallic acid must first be activated. This typically involves the formation of a glucose ester. A critical, well-studied reaction is the synthesis of 1-O-galloyl-β-D-glucopyranoside, commonly known as β-glucogallin. researchgate.netplos.org This reaction, which forms an ester bond between the carboxyl group of gallic acid and the anomeric carbon of UDP-glucose, is catalyzed by a specific class of UDP-glucosyltransferases (UGTs). plos.orgcabidigitallibrary.org This activated form, β-glucogallin, is the primary galloyl donor for the biosynthesis of a wide array of gallotannins and ellagitannins. researchgate.net It is highly probable that a similar mechanism is employed for the integration of the galloyl moiety in this compound biosynthesis.

Glycosylation Mechanisms and Glycosyltransferases Involved

Glycosylation, the attachment of sugar moieties to other molecules, is a crucial process in the biosynthesis of this compound, which contains a central glucose molecule linking oleuropeic acid and gallic acid. This process is mediated by UDP-glycosyltransferases (UGTs), a large and diverse family of enzymes. plos.orgnih.gov

In the context of hydrolyzable tannin biosynthesis, enzymes from the UGT84 family have been identified as key players in catalyzing the formation of the glucose ester bond with gallic acid. researchgate.netplos.org Studies in pomegranate and oak have characterized UGT84A members that specifically produce β-glucogallin from gallic acid and UDP-glucose. plos.org Research on Eucalyptus camaldulensis identified four UGTs belonging to the UGT84A subfamily (UGT84A25a/b and -A26a/b) that catalyze the synthesis of 1-O-galloyl-β-D-glucose. cabidigitallibrary.org These enzymes showed a preference for hydroxybenzoic acids like gallic acid as substrates. cabidigitallibrary.org

The assembly of this compound likely involves a multi-step glycosylation process catalyzed by specific UGTs. One UGT would catalyze the esterification of gallic acid to glucose, and another could be responsible for attaching oleuropeic acid. The exact sequence and the specific UGTs responsible for the complete assembly of this compound are yet to be fully characterized, but the existing research on Eucalyptus UGTs provides a strong foundation for their identification. cabidigitallibrary.orgnih.gov

Table 2: Characterized UGTs in Eucalyptus with Relevance to Phenolic Glycoside Biosynthesis

| Enzyme Designation | Plant Source | Substrate Preference | Product | Reference |

|---|---|---|---|---|

| UGT84A25a/b | Eucalyptus camaldulensis | Gallic acid, Protocatechuic acid | 1-O-galloyl-β-D-glucose | cabidigitallibrary.org |

| UGT84A26a/b | Eucalyptus camaldulensis | Gallic acid, Protocatechuic acid | 1-O-galloyl-β-D-glucose | cabidigitallibrary.org |

| UGT87 Family | Eucalyptus camphora | Mandelonitrile | Prunasin | nih.gov |

Environmental and Genetic Influences on Biosynthetic Flux

The production of secondary metabolites like this compound is not constant but is influenced by a complex interplay of genetic and environmental factors. mdpi.comsld.cu

Environmental Influences: Climatic and geographical factors significantly impact the chemical profile of Eucalyptus globulus. mdpi.comiium.edu.mytjnpr.org Studies have shown that variations in temperature, rainfall, and altitude can lead to different concentrations of essential oils and phenolic compounds. sld.cuiium.edu.mytjnpr.org For instance, a comparative study found that the concentration of major compounds like 1,8-cineole in E. globulus essential oil was strongly correlated with temperature values. tjnpr.org Abiotic stresses such as drought are also known to trigger the production of secondary metabolites as a defense mechanism, which would likely increase the biosynthetic flux towards compounds like this compound. researchgate.netplos.org

Genetic Influences: There is substantial genetic variation within Eucalyptus globulus that affects its chemical composition. researchgate.netnih.gov Studies comparing different provenances (geographic origins) grown in a common environment have demonstrated that traits like lignin, cellulose, and extractives content are under strong genetic control and have moderate to high heritability. researchgate.netnih.gov For example, significant genetic differentiation among populations has been observed for various wood chemical traits, suggesting that diversifying selection has shaped the chemical profiles of different races. researchgate.net This inherent genetic variability extends to the enzymes controlling biosynthetic pathways, meaning that the capacity to produce this compound can vary significantly between individual trees and populations. utas.edu.aufigshare.com

Table 3: Factors Influencing Secondary Metabolite Production in Eucalyptus

| Factor | Specific Example | Observed Effect on Chemical Composition | Reference |

|---|---|---|---|

| Environmental | Temperature & Climate | Strong correlation with the concentration of 1,8-cineole and other monoterpenes. | tjnpr.org |

| Geographical Location/Altitude | Variation in the yield and composition of essential oils. | sld.cuiium.edu.my | |

| Drought Stress | Upregulation of genes in secondary metabolism pathways. | researchgate.netplos.org | |

| Genetic | Provenance/Subrace | Significant differentiation in lignin, cellulose, and extractives content. | researchgate.netnih.gov |

| Heritability | Wood chemical traits show narrow-sense heritability of 0.25-0.44. | researchgate.net |

Chemosynthetic and Derivatization Strategies for Globulusin B and Analogues

Total Synthesis Approaches to Complex Glucose Esters

The total synthesis of complex glucose esters like Globulusin B is a formidable task due to the polyhydroxylated nature of the glucose core and the need for regioselective esterification. While a complete total synthesis of this compound has not been prominently reported, strategies for constructing related, complex sugar esters provide a blueprint for such an endeavor.

Challenges and Strategies: The primary challenges in the chemical synthesis of sugar fatty acid esters (SFAEs) include the poor miscibility of hydrophilic sugars and lipophilic acyl donors, leading to low reaction rates. sci-hub.se Furthermore, the high viscosity of reaction media can be a significant hurdle. sci-hub.se A major chemical challenge is achieving selectivity among the multiple hydroxyl groups of the sugar, which differ only slightly in reactivity. embrapa.br

To overcome these issues, several strategies have been developed:

Protecting Group Chemistry: A common approach involves the use of protecting groups to temporarily block certain hydroxyl groups on the glucose molecule, directing acylation to a specific, desired position. rsc.org For instance, chemoenzymatic synthesis of D-glucose fatty esters at the C-6 position has been achieved by first protecting the C-1 and C-2 hydroxyls using a cyclohexylidene group. nih.gov After enzymatic esterification, the protecting group is removed by hydrolysis. nih.gov

Enzymatic Synthesis: Lipase-catalyzed synthesis offers a powerful alternative to traditional chemical methods. It often proceeds under milder conditions and can exhibit high regioselectivity, reducing the need for complex protection-deprotection steps. embrapa.br Candida antarctica lipase (B570770) B (CALB) is a widely used biocatalyst for producing sugar esters. embrapa.br

Activated Acyl Donors: The use of activated acyl donors, such as vinyl esters, can drive the esterification reaction to completion due to the irreversible nature of the reaction. embrapa.br

The synthesis of cuniloside (B2890009) B, a 1,6-di-O-((R)-oleuropeyl)-β-D-glucopyranoside, showcases a practical approach to assembling complex glucose esters. researchtrends.netresearchgate.net A potential strategy for this compound would similarly involve the sequential, regioselective coupling of protected oleuropeic acid and gallic acid units to a glucose scaffold, followed by a global deprotection step to yield the final natural product.

Semi-Synthetic Modifications of Natural this compound

Semi-synthesis, which involves the chemical modification of a natural product isolated from its source, is a valuable tool for generating analogues. However, there is limited specific information available in the scientific literature regarding the semi-synthetic modification of this compound itself. This is likely due to the molecule's complexity. With multiple hydroxyl groups on the glucose and gallic acid moieties, as well as two distinct ester linkages, achieving selective modification at one site without affecting others would be exceptionally challenging. Any reaction would likely require sophisticated protecting group strategies, potentially diminishing the efficiency that makes semi-synthesis attractive compared to total synthesis.

Synthetic Accessibility of Related Oleuropeic Acid and Gallic Acid Conjugates

This compound belongs to a class of oleuropeic acid-conjugated phenolic glycosides that are found primarily in Myrtaceae plants, such as Eucalyptus and Psidium guajava (guava). sci-hub.se The synthesis of these conjugates is contingent on the accessibility of their three core components: glucose, gallic acid, and oleuropeic acid.

Gallic Acid: Gallic acid is a commercially available and inexpensive starting material. Its three phenolic hydroxyl groups would require protection (e.g., as benzyl (B1604629) ethers or silyl (B83357) ethers) before coupling to prevent side reactions.

Glucose: Glucose is also readily available, but its five hydroxyl groups necessitate a robust protecting group strategy to enable regioselective esterification at the desired positions.

Oleuropeic Acid: This monoterpenoid is the most synthetically complex of the three components. It is a chiral molecule, and its synthesis requires careful control of stereochemistry. researchtrends.net

The assembly of these conjugates typically involves esterification or glycosylation reactions. For example, the synthesis of eucalmaidin B, another oleuropeic acid and gallic acid-containing glucose ester, demonstrates the feasibility of these couplings. researchgate.net A general approach would involve preparing an activated form of the protected acids (e.g., an acyl chloride or using a coupling agent like DCC) and reacting it with a partially protected glucose derivative. The widespread occurrence of various oleuropeic acid and gallic acid glucose esters in blue gum leaves suggests a common biosynthetic pathway that chemists can aim to replicate. acs.org

Derivatization for Enhanced Analytical Detectability

The analysis of polar, non-volatile compounds like this compound in complex natural extracts often requires chemical derivatization to improve their analytical properties, particularly for gas chromatography-mass spectrometry (GC-MS). nih.gov Due to its multiple hydroxyl and carboxylic acid groups, this compound has low volatility and may exhibit poor chromatographic behavior.

A standard and effective method is trimethylsilylation (TMS) . This process replaces the active hydrogen atoms on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (-Si(CH₃)₃) group. mdpi.comresearchgate.net

Reagents: Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). frontiersin.org

Procedure: A dried extract containing the analyte is typically dissolved in a solvent like pyridine (B92270) and heated with the silylating reagent (e.g., BSTFA) to drive the reaction to completion. researchgate.netfrontiersin.org

Benefits: The resulting TMS-derivatized this compound is much more volatile and thermally stable, allowing it to be separated and analyzed by GC-MS. The mass spectrum of the derivatized molecule provides a unique fragmentation pattern that can be used for positive identification and quantification. mdpi.com

This derivatization is crucial for metabolomic studies and for the quality control of herbal raw materials where the quantification of specific chemical markers is necessary. nih.gov

Development of Novel Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding which parts of a molecule are responsible for its biological effects and for designing new, more potent analogues. For this compound, SAR studies would involve synthesizing a series of related compounds and evaluating their biological activity.

Key structural modifications for a this compound SAR study could include:

Varying the Phenolic Acid: Replacing the gallic acid moiety with other phenolic acids (e.g., protocatechuic acid, vanillic acid, or caffeic acid) to probe the importance of the number and position of phenolic hydroxyls for activity.

Modifying the Terpene Unit: Altering the oleuropeic acid component by using other monoterpenes or sesquiterpenes to determine the role of the terpene skeleton.

Changing Esterification Positions: Synthesizing isomers where the gallic acid and oleuropeic acid are attached to different positions on the glucose core.

Simplifying the Structure: Creating simpler analogues, such as just the galloyl-glucose or the oleuropeyl-glucose, to assess the contribution of each individual ester component.

The natural world provides a starting point for these studies, as numerous related compounds have been isolated from Eucalyptus species, including Globulusin A (which contains a 2-hydroxy-1,8-cineole moiety instead of oleuropeic acid), cypellocarpins, and cunilosides. researchtrends.netresearchgate.net The synthesis and biological evaluation of a library of such analogues would provide critical insights into the pharmacophore of this compound. dntb.gov.ua

Biological Activities and Mechanistic Studies of Globulusin B

Antioxidant Activity Investigations

The antioxidant capacity of a compound is its ability to neutralize harmful free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. Globulusin B has been identified as a compound with significant antioxidant potential.

The free radical scavenging ability of this compound has been evaluated using standard chemical assays. Research has demonstrated that this compound, along with the related compounds Globulusin A, cypellocarpin A, and eucaglobulin, is an effective scavenger of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals. nih.gov The globulusins as a class are recognized as potent free radical scavengers. researchtrends.net

In one study, while specific IC50 values (the concentration required to scavenge 50% of free radicals) for this compound were not detailed, the closely related Globulusin A exhibited a very high antioxidant activity with an IC50 of 3.8μM in the DPPH assay. nih.govresearchgate.net Extracts from Eucalyptus globulus have also shown considerable scavenging activity in assays using 2,2'-azinobis-3-ethylbenzothiazoline-6-sulphonate (ABTS), another common measure of antioxidant efficacy. imist.mamdpi.com

Table 1: DPPH Radical Scavenging Activity of Related Globulusins

| Compound | Reported DPPH Scavenging Activity | IC50 Value | Source(s) |

| This compound | Effective scavenger of DPPH free radicals. | Not specified. | nih.gov |

| Globulusin A | Higher antioxidant activity than other tested related compounds. | 3.8μM | nih.govresearchgate.net |

Beyond direct radical scavenging, some compounds can protect cells by boosting their innate antioxidant defense systems. These systems include enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.gov Studies on crude extracts from Eucalyptus globulus have shown that they can correct deficits in these antioxidant enzyme activities under conditions of oxidative stress. nih.gov For instance, treatment with Eucalyptus globulus extract was found to markedly attenuate tubular damage in kidneys by improving the levels of these protective enzymes. nih.gov However, specific research delineating the direct role of isolated this compound in modulating these cellular antioxidant defense pathways is not yet extensively documented.

An important measure of a novel antioxidant's efficacy is its comparison to well-established standards, such as ascorbic acid (Vitamin C). Research indicates that the free radical scavenging activity of the globulusin family of compounds is more potent than that of ascorbic acid. researchtrends.netopenagriculturejournal.com This suggests that this compound is a powerful antioxidant, potentially surpassing the activity of some standard antioxidants used in comparative studies. researchtrends.net

Anti-inflammatory Mechanistic Pathways (based on related globulusins)

While direct studies on the anti-inflammatory mechanisms of this compound are limited, research on its structural relatives, Globulusin A and Eucaglobulin, provides significant insights into its probable pathways of action.

A key mechanism in inflammation is the production of signaling molecules called pro-inflammatory cytokines. Studies have shown that Globulusin A and Eucaglobulin can suppress the production of two critical cytokines, tumor-necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.govresearchgate.netresearchgate.net This inhibitory effect was observed in cultured human THP-1 cells, a monocytic cell line commonly used to model inflammation, after stimulation with phorbol (B1677699) myristate acetate. nih.govresearchgate.net The suppression of these cytokines was concentration-dependent, highlighting a direct anti-inflammatory action at the cellular level. nih.gov

The production of pro-inflammatory cytokines like TNF-α and IL-1β is largely controlled by upstream signaling cascades within the cell. The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response. nih.gov Activation of this pathway leads to the expression of numerous genes involved in inflammation. youtube.com

Evidence from studies on Eucalyptus globulus extracts and their components strongly suggests that their anti-inflammatory effects are mediated through the modulation of the NF-κB pathway. ijpsjournal.comscispace.compainresearch.or.kr For example, essential oil from E. globulus has been shown to affect the activation of NF-κB in THP-1 cells. ijpsjournal.comscispace.com Other compounds found in eucalyptus, such as 1,8-cineole and D-limonene, have also been demonstrated to inhibit the NF-κB pathway. painresearch.or.krspringermedizin.de Given that Globulusin A and Eucaglobulin inhibit NF-κB-regulated cytokines, it is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism involving the modulation of the NF-κB signaling cascade.

Anti-Melanogenic Activity (based on related globulusins)

While direct studies on the anti-melanogenic properties of this compound are limited, research on structurally similar compounds isolated from Eucalyptus globulus provides strong evidence for its potential in this area.

Suppression of Melanin (B1238610) Synthesis in Melanoma Cell Lines (e.g., B16F1 cells by Globulusin A and Eucaglobulin)

Studies have demonstrated that related compounds, Globulusin A and Eucaglobulin, effectively inhibit melanogenesis in murine melanoma B16F1 cells. nih.govresearchgate.net This suppression of melanin production occurs without inducing significant cytotoxicity, indicating a targeted effect on the melanin synthesis pathway rather than general cell toxicity. nih.govresearchgate.net Given that this compound shares a core structural framework with these active compounds, it is hypothesized to possess similar anti-melanogenic capabilities. Further research has shown that essential oil from Eucalyptus globules can significantly reduce the intracellular melanin content in B16F10 melanoma cells, supporting the potential of its constituent compounds in modulating melanogenesis. nih.govresearchgate.net

Enzymatic Inhibition Studies (e.g., tyrosinase)

The primary mechanism for inhibiting melanin production often involves the enzyme tyrosinase, which plays a crucial role in the initial steps of the melanin synthesis pathway. Research into Eucalyptus globules essential oil (EGEOs) has revealed its capacity to act as a reversible and non-competitive inhibitor of tyrosinase. nih.govresearchgate.net At a concentration of 10 mg/ml, EGEOs demonstrated an inhibition rate of 59.6%. researchgate.net Molecular docking simulations identified that 1,8-cineole, a major component of the essential oil, binds to the active site of tyrosinase through hydrophobic interactions and Van der Waals forces. researchgate.net This binding is believed to induce conformational changes in the enzyme, impairing its catalytic function. nih.govresearchgate.net Although this study focused on the essential oil, the presence of the gallic acid moiety in this compound, a known antioxidant and potential tyrosinase inhibitor, suggests a plausible mechanism for its anti-melanogenic action.

Interaction with Material Surfaces: Corrosion Inhibition Potential

This compound, as a component of Eucalyptus globulus leaf extract, has been identified as a key molecule in the extract's ability to prevent the corrosion of low carbon steel (LCS) in acidic environments. mdpi.comresearchgate.net

Adsorption Behavior and Surface Chemistry (e.g., Langmuir isotherm on low carbon steel)

The protective action of Eucalyptus globulus extract against corrosion is attributed to the adsorption of its constituent molecules, including this compound, onto the metal surface. researchgate.net This process forms a protective film that isolates the metal from the corrosive medium. researchgate.net The adsorption mechanism has been found to be consistent with the Langmuir adsorption isotherm model. researchgate.netimist.ma This model implies the formation of a monolayer of inhibitor molecules on the steel surface. The adsorption involves both physical (electrostatic) and chemical interactions, facilitated by the electron-rich regions (aromatic rings) and heteroatoms (oxygen) present in the this compound molecule, which can donate electrons to the vacant d-orbitals of iron atoms. mdpi.com

Electrochemical and Computational Modeling of Inhibition

Electrochemical studies, including potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS), have confirmed the efficacy of Eucalyptus globulus extract as a corrosion inhibitor. researchgate.net Tafel polarization studies indicate that the extract functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnepjol.info EIS measurements show that the presence of the extract increases the charge transfer resistance and decreases the double-layer capacitance at the metal-solution interface, further confirming the formation of a protective adsorbed layer. mdpi.com

Computational studies using Density Functional Theory (DFT) have been employed to model the interaction between the inhibitor molecules and the metal surface. mdpi.com These theoretical calculations support the experimental findings, suggesting that compounds like this compound act as Lewis bases, forming coordination bonds with the iron surface. mdpi.com The distribution of the Highest Occupied Molecular Orbital (HOMO) in these molecules indicates the presence of available electron pairs for nucleophilic interaction (chemisorption) with the low carbon steel surface. mdpi.com

Table 1: Corrosion Inhibition Efficiency of Eucalyptus globulus Extracts

| Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Method | Reference |

|---|---|---|---|---|---|

| Low Carbon Steel (LCS) | 0.5 M H₂SO₄ | 600 mg/L | 93.09 | Weight Loss, EIS, Tafel | researchgate.net |

| Mild Steel | 1 M HCl | 1 g/L | 97 | EIS, Potentiodynamic Polarization | mdpi.com |

| C24 Steel | 1 M HCl | 1.5 g/L | 80.6 | Electrochemical Methods | imist.ma |

Other Investigated Biological Modulations

In addition to the aforementioned activities, this compound and its related compounds have been investigated for other biological effects, primarily stemming from their chemical structure which includes a gallic acid moiety.

Antioxidant Activity : The globulusins are recognized as potent free radical scavengers. researchtrends.net Research indicates that their scavenger activity surpasses that of ascorbic acid. researchtrends.net Specifically, Globulusin A has demonstrated a high antioxidant capacity with an IC₅₀ value of 3.8 µM in DPPH free radical scavenging assays. nih.govresearchgate.net This strong antioxidant potential is largely attributed to the phenolic groups within their structures.

Anti-inflammatory Activity : Studies have shown that compounds from Eucalyptus globulus possess anti-inflammatory properties. researchtrends.net Globulusin A has been observed to suppress the in vitro production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), in THP-1 cells. researchtrends.netnih.gov This suggests a potential role for these compounds in modulating inflammatory responses.

Enzyme Inhibition Assays

Direct and specific enzyme inhibition data for this compound is limited in current scientific literature. Most studies evaluate the enzymatic inhibition of either crude Eucalyptus extracts or other, more abundant, isolated phloroglucinol (B13840) compounds.

While specific IC50 values for this compound are not available, related compounds isolated alongside it from E. globulus have been assessed for their enzyme inhibitory potential. For instance, in an assay for Cytochrome P450 3A4 (CYP3A4) inhibition, the acylphloroglucinol sesquiterpene, euglobal-IX, demonstrated inhibitory activity with an IC50 of 38.8 μM. clockss.orgresearchgate.net Its diastereomer, euglobal-III, was found to be a weaker inhibitor in the same study, with an IC50 value greater than 50 μM. clockss.org This highlights that even small stereochemical differences can significantly impact enzyme inhibition, suggesting that this compound's activity would be highly specific and not necessarily identical to that of its isomers or related compounds.

The broader class of phloroglucinols and Eucalyptus extracts have shown activity against a variety of enzymes. ipb.pt Essential oils from E. globulus, which contain a complex mixture of terpenes and phenolic compounds, have demonstrated inhibitory effects against enzymes such as 5-lipoxygenase (5-LOX), tyrosinase, and acetylcholinesterase. medizzine.comnih.govmdpi.com However, the specific contribution of this compound to this activity has not been determined.

Table 1: Enzyme Inhibition Data for Compounds Related to this compound

| Compound/Extract | Target Enzyme | Result (IC50) | Source |

|---|---|---|---|

| Euglobal-IX | CYP3A4 | 38.8 μM | clockss.org |

| Euglobal-III | CYP3A4 | > 50 μM | clockss.org |

| E. globulus Essential Oil | 5-Lipoxygenase (5-LOX) | 0.88 µg/mL | mdpi.com |

| E. globulus Essential Oil | Acetylcholinesterase | 0.10 - 0.29 mg/mL | medizzine.com |

| E. globulus Essential Oil | Tyrosinase | 38.21 µg/mL | mdpi.com |

Antimicrobial Modulatory Effects (in context of eucaglobulin)

There are currently no studies available in the scientific literature that specifically investigate the antimicrobial modulatory or synergistic effects of this compound in combination with its regioisomer, eucaglobulin.

However, the context provided by related research suggests this is a plausible area for future investigation. Phloroglucinol derivatives as a class have demonstrated significant antimicrobial and synergistic potential. nih.govfrontiersin.org For example, trialdehyde phloroglucinol (TPG) has been shown to exhibit strong synergistic antibacterial activity when combined with penicillin or bacitracin against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism involved the disruption of the bacterial cell membrane and a reduction in the expression of penicillin-binding protein 2a. nih.gov

Analyses of Eucalyptus extracts have often identified this compound and eucaglobulin together. In one study on Eucalyptus sideroxylon flowers, a single chromatographic peak was tentatively identified as a mixture of this compound, Eucaglobulin, and Cypellocarpin A. nih.gov The extract containing this mixture demonstrated potent anti-biofilm activity against MRSA and Candida albicans, inhibiting MRSA biofilm formation by over 95%. nih.gov While this shows that extracts containing these isomers are antimicrobially active, it does not delineate the specific contribution of each compound or describe any interactive effects between them. The fact that they are isomers found together in active extracts suggests a potential for complex interactions, whether additive, synergistic, or redundant, but this remains to be experimentally verified.

Structure Activity Relationship Sar Analysis of Globulusin B

Contributions of Oleuropeic Acid Moiety to Bioactivity

The oleuropeic acid moiety is a significant contributor to the bioactivity of Globulusin B. This portion of the molecule is a type of secoiridoid, which is known for a range of pharmacological effects, including antioxidant properties. The antioxidant capacity of oleuropeic acid and its derivatives is often attributed to the presence of phenolic hydroxyl groups that can donate a hydrogen atom to scavenge free radicals. researchgate.net

Influence of Gallic Acid Moiety on Bioactivity

The gallic acid moiety is a key pharmacophore in this compound, largely responsible for its potent antioxidant effects. Gallic acid, a phenolic acid, is a well-documented antioxidant. nih.gov Its structure, featuring three hydroxyl groups on a benzene (B151609) ring, allows for the effective donation of hydrogen atoms or electrons to neutralize free radicals.

Research on galloyl glycosides has demonstrated that the number of galloyl groups is often proportional to the antioxidant activity of the molecule. nih.govjst.go.jp In this compound, the presence of this single galloyl group provides significant radical-scavenging capability. Studies on various gallotannins have consistently shown that the galloyl moiety is a primary contributor to their antioxidant and other biological activities. jst.go.jp

Significance of the Glycosidic Linkage in Molecular Interactions

The presence of the glucose unit and the glycosidic bond increases the polarity and water solubility of this compound compared to its constituent aglycones (the non-sugar portions). researchgate.netnih.gov This enhanced solubility can affect how the molecule is absorbed, distributed, and metabolized in biological systems. nih.gov While in some cases glycosylation can decrease the bioactivity of a phenolic compound when compared to its free aglycone, it can also act as a carrier, facilitating transport to a target site where the aglycone may then be released through enzymatic hydrolysis. researchgate.netnih.gov

Comparative SAR with Globulusin A and Eucaglobulin

A comparative analysis of this compound with structurally similar compounds isolated from Eucalyptus globulus, such as Globulusin A and Eucaglobulin, offers further insights into its structure-activity relationships. nih.gov

Globulusin A vs. This compound: Both Globulusin A and this compound are monoterpene glycosides conjugated with gallic acid. nih.gov A key structural difference lies within their monoterpene moieties. Research has shown that Globulusin A exhibits a higher antioxidant activity than this compound. nih.gov Specifically, one study reported that Globulusin A had a superior DPPH free radical scavenging activity with an IC50 of 3.8 microM. nih.gov This difference in potency is likely attributable to variations in the structure of the monoterpene acid component, which in Globulusin A may possess a more favorable conformation or electronic properties for radical scavenging.

Eucaglobulin: Eucaglobulin is another related compound that shares structural similarities with this compound, including the presence of gallic acid and a monoterpene-like unit. nih.gov Like Globulusin A, Eucaglobulin has also been shown to possess anti-inflammatory and anti-melanogenesis activities. nih.gov A detailed comparison of the specific structural features of Eucaglobulin and this compound, particularly in their monoterpene and glycosidic linkage configurations, would be necessary to fully elucidate the reasons for any observed differences in their biological profiles.

The following table summarizes the reported antioxidant activities of these related compounds:

| Compound | Reported Antioxidant Activity (DPPH Scavenging IC50) |

| Globulusin A | 3.8 µM nih.gov |

| This compound | Less active than Globulusin A nih.gov |

| Eucaglobulin | Reported to scavenge DPPH free radicals nih.gov |

Analytical Method Development for Globulusin B Research

Quantitative Determination Methods

The quantitative analysis of Globulusin B primarily employs high-performance liquid chromatography (HPLC) coupled with various detectors. HPLC is favored for its high sensitivity and efficiency in separating polyphenols without the need for the derivatization that gas chromatography would require. univ-bouira.dz

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a common method for quantification. sci-hub.se This technique allows for the determination of this compound concentration by measuring its absorbance at a specific wavelength. This compound exhibits a characteristic UV absorbance maximum at approximately 291 nm, which allows for its selective detection. univ-bouira.dz Quantification is typically achieved by creating an external calibration curve with a known standard. univ-bouira.dz

For enhanced specificity and sensitivity, HPLC is often coupled with mass spectrometry (MS), particularly in the form of HPLC-ESI-MS (Electrospray Ionization Mass Spectrometry). univ-bouira.dzuniv-bouira.dz This combination provides not only quantitative data but also structural confirmation. Ultra-high-performance liquid chromatography (UPLC) systems, which use smaller particle-size columns, can also be employed to achieve faster and more efficient separations. nih.govnih.gov Reversed-phase C18 columns are the most frequently used for the separation of polyphenols like this compound. univ-bouira.dz

| Analytical Technique | Column | Mobile Phase | Detection | Reference |

| HPLC-DAD-ESI-MS | C18 (1.6 cm diameter, 30 cm length) | A: 2% aqueous formic acidB: Acetonitrile (B52724)/water/formic acid (80:18:2) | DAD (210-650 nm), ESI-MS | univ-bouira.dz |

| HPLC-DAD-ESI/MS | C18 | A: Water/formic acid (98:2, v/v)B: Water/acetonitrile/formic acid (18:80:2, v/v/v) | DAD (210-650 nm), ESI-MS | univ-bouira.dz |

| HPLC-DAD | µBONDAPAK C18 (4.6 mm x 100 mm, 7 µm) | Acetonitrile/water (80:20) | DAD (254 nm) | sci-hub.se |

| UPLC-Q-Orbitrap-MS | - | A: AcetonitrileB: 0.1% formic acid | PDA, MS | nih.gov |

This table summarizes various chromatographic conditions used for the analysis of compounds in Eucalyptus extracts, which are applicable for the determination of this compound.

Qualitative Profiling in Complex Biological and Botanical Matrices

For the specific identification of this compound, HPLC coupled with tandem mass spectrometry (HPLC-DAD-ESI-MS/MS) is a powerful tool. univ-bouira.dzmdpi.com This method allows for the tentative identification of the compound based on several key pieces of evidence:

Retention Time: The time it takes for this compound to elute from the HPLC column under specific conditions.

UV-Visible Spectrum: A characteristic UV absorbance maximum at 291 nm helps differentiate it from other compounds like eucaglobulin, which has maxima at 218 and 279 nm. univ-bouira.dz

Mass Spectrometry Data: ESI-MS analysis in negative ion mode provides the mass-to-charge ratio (m/z) of the molecular ion [M-H]⁻.

MS/MS Fragmentation Pattern: Collision-induced dissociation of the parent ion generates a unique fragmentation pattern. For this compound, characteristic daughter ions are observed at m/z 313 (corresponding to oleuropeic acid methyl ester), 169 (galloyl moiety), and 151. mdpi.comresearchgate.net This fragmentation is considered a fingerprint for the compound's identification.

Fractionation of the crude extract using techniques like low-pressure chromatography on Sephadex LH-20 columns prior to HPLC analysis can simplify the chromatograms and aid in the detection and identification of minor compounds like this compound. univ-bouira.dzuniv-bouira.dz

Standardization of Extraction and Analysis Protocols

To ensure the consistency and comparability of research results, the standardization of both extraction and analysis protocols is essential. eu-jr.eu The choice of extraction method and solvent can significantly influence the yield and profile of the extracted compounds.

Extraction Protocols:

Solvent Selection: The polarity of the solvent plays a crucial role. Solvents like ethanol, methanol (B129727), and acetone (B3395972) are commonly used to extract phenolic compounds from Eucalyptus leaves. researchgate.netresearchgate.net Soxhlet extraction is often cited as an effective method for obtaining phenolic compounds.

Extraction Techniques: Various techniques are employed, including traditional Soxhlet extraction, maceration, and more advanced methods like supercritical fluid extraction (SFE) with CO₂ and a co-solvent like ethanol. researchgate.net The extraction of Eucalyptus bark has been optimized in pilot-scale reactors, considering parameters like temperature, time, and substrate-to-water ratio. mdpi.com

Pre-treatment: A dewaxing pre-treatment of leaves may be implemented to remove lipophilic substances that can interfere with the analysis of more polar compounds like this compound. researchgate.net

Analysis Protocols: The standardization of the analytical method itself involves validation to demonstrate its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Developing standardized protocols, from sample collection and preparation to extraction and final analysis, is a critical step in establishing this compound as a reliable chemical marker for quality control or in comparative phytochemical studies. eu-jr.euspringermedizin.de

Future Research Trajectories and Interdisciplinary Perspectives

Advanced Mechanistic Studies on Specific Bioactivities

While Globulusin B is recognized for its potent antioxidant and anti-inflammatory properties, future research is aimed at elucidating the precise molecular pathways through which it exerts these effects.

Anti-inflammatory and Antioxidant Mechanisms : Preliminary studies have shown that compounds within Eucalyptus globulus extracts, including globulusins, can suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). researchtrends.netresearchgate.net Further investigations are focusing on mapping the upstream signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammation and is known to be modulated by other compounds in Eucalyptus extracts. painresearch.or.kr As a free radical scavenger, this compound has demonstrated more potent activity than ascorbic acid. researchtrends.net Advanced studies are needed to explore its interaction with cellular antioxidant enzyme systems (e.g., superoxide (B77818) dismutase, catalase) and its potential to mitigate oxidative stress at the subcellular level.

Chemical Reactivity and Novel Applications : A notable area of mechanistic research involves the use of computational chemistry to understand the fundamental reactivity of this compound. Density Functional Theory (DFT) calculations have been employed to model its behavior as a corrosion inhibitor for metal surfaces. These studies characterized its quantum chemical properties, suggesting that this compound functions as a Lewis base, forming coordination bonds with iron ions through its electron-rich oxygen atoms. This provides a detailed molecular-level explanation for its observed effects in a non-biological context, opening avenues for its application in materials science.

| Research Area | Observed Effect | Investigated Mechanism | Key Findings |

| Anti-inflammation | Suppression of pro-inflammatory cytokines. researchtrends.netresearchgate.net | Inhibition of TNF-α and IL-1β production. researchtrends.netresearchgate.net | Provides a basis for its use in inflammatory conditions. |

| Antioxidant Activity | Potent scavenging of free radicals. researchtrends.net | Outperforms standard antioxidants like ascorbic acid. researchtrends.net | Highlights its potential in mitigating oxidative stress. |

| Chemical Reactivity | Corrosion inhibition on iron surfaces. | DFT calculations of quantum chemical descriptors. | Acts as a Lewis base forming coordination bonds. |

Investigation of Potential Synergistic and Antagonistic Interactions in Complex Mixtures

This compound does not exist in isolation within the plant. It is part of a complex matrix of phytochemicals, and its ultimate biological effect is likely influenced by interactions with these other compounds. Research into these interactions is crucial for understanding the efficacy of whole-plant extracts.

The antimicrobial and antibacterial activities of Eucalyptus extracts are often attributed to the additive or synergistic effects of their components. mdpi.com For instance, studies have shown that combinations of essential oils and polyphenolic extracts from Eucalyptus globulus can enhance antibacterial activity against pathogens like Pseudomonas aeruginosa, with some combinations demonstrating a clear additive effect when used with conventional antibiotics. cabidigitallibrary.orgresearchgate.net The interplay between various phenolic compounds, terpenes, and flavonoids is believed to be responsible for the broad-spectrum efficacy of the extracts. mdpi.comontosight.ai

Future studies will need to move from observing the effects of the entire extract to deconstructing the specific interactions. This involves testing binary or tertiary combinations of purified compounds, such as this compound, eucaglobulin (a regioisomer of this compound), and 1,8-cineole, to identify and quantify synergistic or antagonistic relationships. Such research is vital for developing standardized, potent botanical formulations. veterinaryworld.org

Chemoenzymatic Synthesis for Sustainable Production

Currently, this compound is obtained through extraction from plant sources, primarily the leaves and fruits of Eucalyptus globulus. researchtrends.netresearchgate.net This reliance on natural harvesting presents challenges for scalability, standardization, and sustainability. Chemoenzymatic synthesis represents a promising future trajectory for the production of this complex molecule.

This approach combines the precision of enzymatic catalysis with the efficiency of chemical synthesis to build complex molecules under mild conditions. While no specific chemoenzymatic route for this compound has been published to date, the synthesis of related compounds offers a blueprint. For example, enzymes have been used to create specific glycosidic bonds or to attach acyl groups (like gallic acid) to core structures. mdpi.com The process for this compound could hypothetically involve:

Enzymatic synthesis of the glycoside core : Attaching glucose to oleuropeic acid using a specific glycosyltransferase enzyme.

Chemical or enzymatic acylation : Esterifying the glucose moiety with gallic acid.

Researchers have successfully used chemoenzymatic, one-pot processes to convert biomass, including from Eucalyptus, into other valuable chemicals like furfurylamine, demonstrating the viability of integrating chemical and biological catalysts. researchgate.netnih.gov Applying these principles to this compound could lead to a sustainable, high-yield production method independent of plant harvesting.

Ecological Role and Biosynthetic Regulation within Eucalyptus

Understanding why Eucalyptus trees produce this compound provides insight into its function and potential applications. Its ecological role appears to be multifaceted, involving both internal metabolic processes and external defense.

Ecological Role : As a phenolic compound, this compound likely contributes to the plant's defense mechanisms against herbivores and pathogens. The known antimicrobial, fungicidal, and insecticidal properties of Eucalyptus extracts support this defensive hypothesis. researchtrends.netresearchgate.net Internally, it has been suggested that non-volatile compounds like this compound may play a role in the biosynthesis and transport of volatile monoterpenes (the main components of essential oil), possibly by forming a protective buffer zone that shields plant cells from the potential toxicity of these lipophilic molecules. researchtrends.net

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Modern "omics" technologies are powerful tools for exploring the complex biology of Eucalyptus and the role of specific compounds like this compound.

Metabolomics : This technology focuses on the comprehensive analysis of all small molecules (the metabolome) within a biological sample. Untargeted metabolomic profiling of E. globulus leaf extracts, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), has successfully identified hundreds of distinct metabolites. nih.gov These studies can reveal how the concentration of this compound and related compounds changes with the age of the tree, environmental conditions, or in response to stress, providing a chemical snapshot of the plant's physiological state. list.luuc.pt

Proteomics : This is the large-scale study of proteins, the functional machinery of the cell. In Eucalyptus, proteomics has been used to identify proteins that are differentially abundant during key biological processes, such as adventitious rooting or in response to water deficit. list.luresearchgate.net By correlating changes in the proteome with changes in the metabolome, researchers can identify the specific enzymes (proteins) responsible for the biosynthesis of this compound and understand how their expression is regulated.

Integrated omics approaches, combining metabolomics, proteomics, and transcriptomics, offer a holistic view of how genetic information is translated into the chemical phenotype of the plant. researchgate.netscience.gov This systems-biology approach is essential for fully understanding the regulation, function, and biotechnological potential of this compound.

| Omics Technology | Application in this compound Research | Potential Insights |

| Metabolomics | Profiling of Eucalyptus extracts to quantify metabolite levels. nih.gov | Identifies how this compound levels vary with age, season, or stress. |

| Proteomics | Identifying proteins involved in stress response and secondary metabolism. researchgate.net | Pinpoints the enzymes in the this compound biosynthetic pathway. |

| Integrated Omics | Linking gene expression, protein levels, and metabolite production. list.luuc.pt | Creates a complete model of how and why this compound is produced. |

Q & A

Q. What systematic approaches are recommended for identifying literature gaps in Globulusin B research?

To identify literature gaps, conduct a systematic review using databases like PubMed, Web of Science, and Scopus. Apply Boolean search terms (e.g., "this compound AND biosynthesis") and filter results by relevance, publication date, and study type. Use tools like PRISMA guidelines to map existing studies and highlight under-researched areas, such as its mechanisms in non-model organisms or synergistic effects with other compounds . Bibliometric analysis tools (e.g., VOSviewer) can visualize trends and cluster research themes, revealing gaps in translational applications or long-term toxicity studies .

Q. What standardized protocols are used for isolating this compound from natural sources?

Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification (e.g., HPLC, TLC). Purity is validated via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For reproducibility, document solvent ratios, temperature, and pressure conditions. Reference known spectral data from repositories like PubChem or Reaxys to confirm structural identity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional properties?

Key techniques include:

- Structural analysis : X-ray crystallography for 3D conformation, FT-IR for functional groups.

- Purity assessment : HPLC-DAD/UV at λmax specific to this compound.

- Bioactivity screening : In vitro assays (e.g., enzyme inhibition for kinase targets) with IC₅₀ calculations using nonlinear regression models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across studies?

Address discrepancies through meta-analysis, assessing heterogeneity via I² statistics. Replicate experiments under standardized conditions (e.g., cell lines, dosage ranges). Use sensitivity analysis to identify confounding variables, such as solvent carriers (DMSO vs. ethanol) or batch-to-batch variability in compound purity. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What methodologies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Employ retrosynthetic analysis to design derivatives with modified functional groups (e.g., hydroxylation at C-7). Use computational tools (AutoDock, Schrödinger) to predict binding affinities before synthesis. Optimize reaction yields via Design of Experiments (DoE) to test variables like catalyst loading or temperature. Characterize derivatives using LC-MS/MS and compare bioactivity via dose-response curves .

Q. How can multi-omics approaches elucidate this compound’s mechanisms of action in complex biological systems?

Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) data from treated vs. control samples. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify perturbed networks (e.g., apoptosis, oxidative stress). Validate targets via CRISPR-Cas9 knockouts or siRNA silencing in relevant cell models .

Q. What strategies improve reproducibility in preclinical studies involving this compound?

Adhere to ARRIVE guidelines for in vivo studies: standardize animal models (e.g., C57BL/6 mice), dosing regimens, and endpoint measurements. Use blinded analyses and independent replication cohorts. Publish raw data (e.g., pharmacokinetic curves) in repositories like Figshare to enable cross-study validation .

Methodological Considerations

Q. How should researchers design dose-response experiments for this compound to ensure statistical robustness?

Use a log-scale concentration range (e.g., 0.1–100 µM) with ≥6 data points. Calculate EC₅₀/IC₅₀ via four-parameter logistic regression (GraphPad Prism). Include positive controls (e.g., staurosporine for cytotoxicity) and account for solvent effects (≤0.1% DMSO). Perform triplicate technical replicates and ≥3 biological replicates .

Q. What criteria determine the selection of in vivo models for studying this compound’s therapeutic potential?

Choose models based on translatability:

- Acute toxicity : Zebrafish larvae for high-throughput screening.

- Chronic effects : Rodent models with genetic modifications (e.g., xenografts for oncology).

- Pharmacokinetics : Cannulated rats for plasma concentration-time profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products